1-(2,4-Dichlorobenzyl)-1H-pyrazol-4-amine dihydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]pyrazol-4-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2N3.2ClH/c11-8-2-1-7(10(12)3-8)5-15-6-9(13)4-14-15;;/h1-4,6H,5,13H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKGBIAPBSQAMJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CN2C=C(C=N2)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl4N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dichlorobenzyl)-1H-pyrazol-4-amine dihydrochloride typically involves the reaction of 2,4-dichlorobenzyl chloride with 4-aminopyrazole under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then purified and converted to its dihydrochloride salt form through treatment with hydrochloric acid.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Amine Functional Group Reactions
The primary amine at position 4 participates in nucleophilic reactions. Key transformations include:
Example Protocol :
For Schiff base formation, heating the compound with p-methoxybenzaldehyde (1:1 molar ratio) under solvent-free conditions at 120°C for 2 hours yields an imine intermediate. Subsequent reduction with NaBH₄ in methanol produces secondary amines in >90% yield after purification .
Pyrazole Ring Reactivity
The pyrazole ring undergoes electrophilic substitution, influenced by chlorine substituents:
| Reaction Type | Reagents/Conditions | Product | Selectivity |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 3-Nitro-pyrazole derivative | Directed by Cl groups |
| Halogenation | Br₂, FeBr₃, CH₂Cl₂, reflux | 5-Bromo-pyrazole analog | Limited by steric hindrance |
| Coupling Reactions | Pd catalysts, aryl boronic acids | Biaryl-pyrazole hybrids | Suzuki-Miyaura conditions |
Key Observation :
The 2,4-dichlorobenzyl group deactivates the pyrazole ring, favoring substitutions at the less hindered C-3 and C-5 positions. Nitration typically occurs at C-3 due to electronic and steric factors.
Redox Transformations
Synthetic Advantage :
The dihydrochloride salt’s solubility allows homogeneous reaction conditions, improving yields in aqueous-phase reductions by 15–20% compared to freebase forms.
Complexation and Coordination
The compound acts as a ligand in metal complexes:
| Metal Ion | Coordination Site | Geometry | Stability Constant (log K) |
|---|---|---|---|
| Cu²⁺ | Pyrazole N, amine | Square planar | 8.2 ± 0.3 |
| Fe³⁺ | Amine | Octahedral | 6.7 ± 0.2 |
These complexes show enhanced antimicrobial activity compared to the parent compound, with MIC values reduced by 50–75% against S. aureus.
Degradation Pathways
Stability studies reveal three primary degradation routes:
-
Hydrolysis : Amine group degrades in acidic/basic conditions (t₁/₂ = 48h at pH 1 or 13).
-
Thermal Decomposition : >200°C releases HCl gas, forming pyrolyzed aromatic residues.
-
Photolysis : UV light (λ = 254nm) induces C-Cl bond cleavage, generating chlorinated byproducts.
This compound’s reactivity profile makes it valuable for synthesizing pharmacologically active molecules, coordination complexes, and functional materials. The dihydrochloride form’s solubility advantages enable scalable reactions in polar solvents, though pH control remains critical to avoid premature deprotonation or degradation .
Scientific Research Applications
Scientific Research Applications
1-(2,4-Dichlorobenzyl)-1H-pyrazol-4-amine dihydrochloride has diverse applications in scientific research:
- Chemistry It is used as an intermediate in the synthesis of complex organic molecules.
- Biology It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
- Medicine It is explored as a potential lead compound for the development of new therapeutic agents.
- Industry It is utilized in the production of specialty chemicals and materials.
This compound exemplifies the utility of pyrazole derivatives in both academic research and industrial applications.
Chemical Reactions
This compound undergoes various chemical reactions:
- Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the 2,4-dichlorobenzyl group. Reagents such as sodium hydroxide or potassium carbonate in solvents like ethanol or methanol may be used.
- Oxidation and Reduction: The pyrazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives. Oxidizing agents like potassium permanganate or hydrogen peroxide may be used for oxidation. Reducing agents such as sodium borohydride or lithium aluminum hydride may be used for reduction.
- Condensation Reactions: The amine group in the compound can react with carbonyl compounds to form imines or amides.
Mechanism of Action
The mechanism of action of 1-(2,4-Dichlorobenzyl)-1H-pyrazol-4-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional characteristics of 1-(2,4-dichlorobenzyl)-1H-pyrazol-4-amine dihydrochloride can be compared to related pyrazole-4-amine derivatives. Key differences lie in substituent groups, salt forms, and pharmacological profiles.
Structural and Physicochemical Comparisons
| Compound Name | Molecular Formula | Substituents | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|
| This compound | C₁₀H₁₀Cl₂N₃·2HCl | 2,4-Dichlorobenzyl, dihydrochloride salt | 296.02 (estimated) | High lipophilicity due to Cl substituents; enhanced solubility from dihydrochloride salt |
| 1-Methyl-1H-pyrazol-4-amine dihydrochloride (CAS 1063734-49-5) | C₄H₈Cl₂N₃ | Methyl group, dihydrochloride salt | 169.04 | Lower molecular weight; reduced steric hindrance |
| 1-[(3,4-Dimethoxyphenyl)methyl]-1H-pyrazol-4-amine hydrochloride (CAS 1803600-64-7) | C₁₂H₁₆ClN₃O₂ | 3,4-Dimethoxybenzyl, hydrochloride salt | 277.73 | Electron-donating methoxy groups improve metabolic stability |
| 1-(2-Piperidin-1-ylethyl)-1H-pyrazol-4-amine dihydrochloride (CAS 1215522-91-0) | C₁₀H₂₀Cl₂N₄ | Piperidinylethyl group, dihydrochloride salt | 267.20 | Bulky substituent may reduce membrane permeability |
| 1,3-Dimethyl-1H-pyrazol-4-amine (CAS 64517-88-0) | C₅H₉N₃ | 1,3-Dimethyl groups | 111.15 | Neutral form; lower solubility in aqueous media |
Key Observations:
- Salt Forms : Dihydrochloride salts (e.g., target compound and CAS 1063734-49-5) improve aqueous solubility, critical for drug formulation, compared to neutral analogs like CAS 64517-88-0 .
- Steric and Electronic Profiles : Bulky groups (e.g., piperidinylethyl in CAS 1215522-91-0) may hinder pharmacokinetic properties, whereas electron-withdrawing Cl atoms (target compound) enhance stability and binding to hydrophobic targets .
Pharmacological and Functional Comparisons
- Antimicrobial Activity: The 5-aminopyrazole core in the target compound and analogs (e.g., CAS 64517-88-0) is associated with antimicrobial properties. Chlorine substituents may enhance activity against Gram-positive bacteria due to increased membrane penetration .
- Receptor Interactions: Pyrazole derivatives with aromatic substituents (e.g., 2,4-dichlorobenzyl) show higher selectivity for adenosine A1 receptors compared to methyl-substituted analogs (CAS 1063734-49-5) .
- Metabolic Stability : Methoxy-substituted derivatives (CAS 1803600-64-7) exhibit improved resistance to oxidative metabolism compared to chlorinated analogs, which may undergo dehalogenation .
Biological Activity
1-(2,4-Dichlorobenzyl)-1H-pyrazol-4-amine dihydrochloride is a synthetic compound belonging to the class of pyrazole derivatives. Its unique structure, featuring a 2,4-dichlorobenzyl group attached to a pyrazole ring with an amine group, suggests potential biological activities that are of significant interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C10H11Cl4N3
- Molecular Weight : 315.02 g/mol
- IUPAC Name : 1-[(2,4-dichlorophenyl)methyl]pyrazol-4-amine; dihydrochloride
The dihydrochloride form enhances the compound's solubility in water, facilitating its application in various scientific studies.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound may inhibit enzyme activity by binding to active or allosteric sites, leading to decreased catalytic efficiency. Additionally, it can modulate signal transduction pathways by interacting with cellular receptors.
Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit promising anticancer properties. For instance, related compounds have shown sub-micromolar antiproliferative activity against various cancer cell lines. In one study, a derivative demonstrated a GI50 value ranging from 0.127 to 0.560 μM against a panel of 13 cancer cell lines .
Anti-inflammatory Effects
Research has highlighted the anti-inflammatory potential of pyrazole derivatives. A related compound was shown to significantly reduce nitric oxide production in LPS-stimulated microglia cells, suggesting its utility in treating neuroinflammatory conditions .
Case Studies and Research Findings
Applications in Scientific Research
The compound's versatility extends to various fields:
- Medicinal Chemistry : Explored for its therapeutic potential against cancer and inflammatory diseases.
- Biochemistry : Used in studies involving enzyme inhibition and protein interactions.
- Agricultural Chemistry : Investigated for applications in agrochemicals due to its biological activity.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-(2,4-dichlorobenzyl)-1H-pyrazol-4-amine dihydrochloride, and how are intermediates characterized?
- Methodological Answer : Synthesis typically involves cyclization or nucleophilic substitution. For example, pyrazole derivatives are often synthesized via condensation of hydrazides with carbonyl compounds under reflux in solvents like DMSO. Intermediate characterization relies on spectral data (e.g., IR for functional groups, for proton environments) and elemental analysis. Cyclization of 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile with o-nitrochlorobenzene in DMSO at 343 K, followed by HCl treatment, yields dihydrochloride salts .
Q. How is the purity and structural integrity of the compound validated in academic settings?
- Methodological Answer : Purity is assessed via HPLC or TLC, while structural confirmation employs X-ray crystallography (for crystalline derivatives) and mass spectrometry. Intramolecular hydrogen bonding and dihedral angles between aromatic rings (e.g., 74.03° in related pyrazoles) are critical for validating molecular conformation .
Q. What solvents and reaction conditions optimize the synthesis of pyrazole-4-amine derivatives?
- Methodological Answer : Polar aprotic solvents (e.g., DMSO, DMF) at 343–373 K enhance reaction efficiency. Base catalysts like LiOH or POCl are used for cyclization. Post-reaction, precipitation in ice-water and recrystallization (ethanol:acetone, 1:1) improve yield and purity .
Advanced Research Questions
Q. How do steric and electronic effects of the 2,4-dichlorobenzyl group influence reactivity in cross-coupling or functionalization reactions?
- Methodological Answer : The electron-withdrawing Cl groups increase electrophilicity at the pyrazole C4 position, facilitating nucleophilic substitutions. Steric hindrance from the benzyl group may reduce reactivity at adjacent sites, necessitating optimized catalysts (e.g., Pd for Suzuki couplings) or elevated temperatures .
Q. What strategies resolve contradictions in spectral data for pyrazole-4-amine derivatives, such as unexpected splitting patterns?
- Methodological Answer : Dynamic NMR experiments or variable-temperature studies can distinguish between tautomerism and conformational exchange. For example, intramolecular H-bonding (N–H⋯O/N) in related compounds stabilizes specific conformers, reducing signal splitting .
Q. How does the dihydrochloride salt form impact solubility and bioactivity compared to the free base?
- Methodological Answer : Protonation of the amine group enhances aqueous solubility, critical for in vitro assays. Comparative studies with analogs (e.g., 1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-amine dihydrochloride) show improved bioavailability and receptor binding due to increased polarity .
Q. What computational methods predict the compound’s interaction with biological targets, such as kinases or GPCRs?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations model binding to active sites. For example, the dichlorobenzyl moiety’s hydrophobic interactions with kinase ATP-binding pockets mimic inhibitors like lonidamine, a mitochondrial hexokinase blocker .
Q. How can synthetic byproducts (e.g., regioisomers) be minimized during pyrazole ring formation?
- Methodological Answer : Regioselectivity is controlled by substituent directing effects. The 2,4-dichlorobenzyl group at N1 directs electrophilic substitution to C4 via resonance stabilization. Microwave-assisted synthesis reduces side reactions by accelerating kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
